2-Dimethylamino-isonicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)7-5-6(8(11)12)3-4-9-7/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNSLUVHHJGCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424431 | |
| Record name | 2-Dimethylamino-isonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77314-81-9 | |
| Record name | 2-Dimethylamino-isonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Dimethylamino Isonicotinic Acid and Its Derivatives
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational energy states of molecules. These methods are powerful for identifying functional groups and elucidating molecular structure.
Fourier Transform Infrared (FT-IR) Spectroscopy of 2-Dimethylamino-isonicotinic Acid
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups.
Key vibrational modes expected for this compound include:
O-H and N-H Vibrations: The carboxylic acid group will exhibit a very broad O-H stretching band, typically in the 3300-2500 cm⁻¹ region, due to strong hydrogen bonding.
C-H Vibrations: Aromatic C-H stretching vibrations from the pyridine (B92270) ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the dimethylamino methyl groups will appear in the 3000-2850 cm⁻¹ range.
C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is a strong, prominent band typically found between 1760 and 1690 cm⁻¹. researchgate.net
C=C and C=N Ring Stretching: The pyridine ring exhibits several characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. researchgate.net
C-N Stretching: The stretching vibration of the C-N bond of the dimethylamino group is expected in the 1360-1250 cm⁻¹ region.
Out-of-Plane Bending: C-H out-of-plane bending vibrations for the substituted pyridine ring occur below 900 cm⁻¹. researchgate.net
The table below summarizes key FT-IR bands observed for isonicotinic acid and related derivatives, which serve as a reference for this compound.
| Vibrational Mode | Isonicotinic Acid (cm⁻¹) | Isonicotinic Acid Hydrazide Derivatives (cm⁻¹) | Expected Range for this compound (cm⁻¹) |
| O-H Stretch | ~3000 (broad) | N/A | 3300-2500 (broad) |
| N-H Stretch | N/A | 3250 | N/A |
| C=O Stretch | ~1710 | ~1680 | 1760-1690 |
| C=N/C=C Ring Stretch | ~1600, 1550 | 1597 | 1600-1400 |
| C-H Out-of-Plane Bend | ~850 | 847 | Below 900 |
Data compiled from studies on isonicotinic acid and its derivatives. researchgate.net
Raman Spectroscopy of this compound and Analogues
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The analysis of isonicotinic acid and its metal complexes reveals key Raman active modes. nih.gov
For this compound, strong Raman signals would be expected for the symmetric vibrations of the pyridine ring. The C=C and C=N ring stretching modes that appear in the 1600-1400 cm⁻¹ region of the IR spectrum are also prominent in the Raman spectrum. nih.govresearchgate.net The symmetric stretching of the dimethylamino group would also be Raman active. In contrast to FT-IR, the O-H stretching vibration of the carboxylic acid is typically a weak signal in Raman spectra.
The table below shows characteristic Raman bands for isonicotinic acid (IN) and one of its metal complexes, which can be used as a reference.
| Compound | Ring Stretching (cm⁻¹) | Ring Breathing (cm⁻¹) | C-H Bending (cm⁻¹) |
| Isonicotinic Acid (IN) | 1629, 1558 | 1002 | 1222, 1045 |
| [Co(IN)₆]Cl₂ | 1634, 1561 | 1022 | 1238, 1056 |
Data sourced from a study on isonicotinic acid complexes. researchgate.net The shifts observed upon coordination to a metal ion indicate the involvement of the pyridine ring nitrogen and/or the carboxylate group in bonding. nih.gov
Interpretation of Vibrational Modes using Potential Energy Distributions (PEDs)
Assigning every band in a complex vibrational spectrum to a specific molecular motion can be challenging due to the coupling of vibrations. Potential Energy Distribution (PED) analysis is a computational method that provides a detailed, quantitative assignment for each vibrational mode. nih.gov It is performed using programs like VEDA (Vibrational Energy Distribution Analysis). nih.govresearchgate.net
The process involves:
Calculating the optimized molecular geometry and theoretical vibrational frequencies using quantum chemical methods, such as Density Functional Theory (DFT).
Defining a set of local, internal coordinates (e.g., bond stretches, angle bends, torsions).
The VEDA program then calculates the percentage contribution of each internal coordinate to a given normal mode of vibration. nih.gov
While a specific PED analysis for this compound is not available in the literature, studies on related molecules like nicotinic acid and other heterocyclic compounds demonstrate its utility. jocpr.com For example, a band might be found to have a PED of "ν(C=C) (40%) + δ(C-H) (30%)", meaning it is composed of 40% C=C stretching character and 30% C-H bending character. This level of detail is crucial for accurately understanding the complex vibrational spectra of substituted aromatic systems. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of atoms can be determined.
¹H NMR Spectroscopic Analysis of this compound Derivatives
¹H NMR spectroscopy provides information about the protons in a molecule. For derivatives of this compound, the spectrum can be divided into the aromatic region (protons on the pyridine ring) and the aliphatic region (protons on the dimethylamino group).
The parent isonicotinic acid shows two signals for the pyridine ring protons. chemicalbook.com In this compound, three distinct signals are expected for the ring protons. The introduction of the electron-donating dimethylamino group at position 2 would significantly shield the adjacent protons (H3 and H6), causing their signals to shift upfield compared to isonicotinic acid.
In derivatives like hydrazones of isonicotinic acid, additional signals appear, such as the N-H proton of the hydrazide, which is typically observed as a singlet in the downfield region (around 11.7 ppm). ect-journal.kz The protons of the pyridine ring in these derivatives typically appear as doublets around 8.7 ppm and 7.8 ppm. ect-journal.kz
The table below presents ¹H NMR data for selected derivatives of isonicotinic acid.
| Compound | Solvent | Pyridine H-2,6 (ppm) | Pyridine H-3,5 (ppm) | Other Key Signals (ppm) |
| Isonicotinic Acid | DMSO-d₆ | 8.79 | 7.83 | ~14.0 (COOH) |
| N'-(4-(diethylamino)benzylidene)isonicotinohydrazide | DMSO-d₆ | 8.72 | 7.77 | 11.72 (NH), 8.25 (CH=N), 1.05 & 3.32 (Diethyl) |
| Ruthenium(II) isonicotinoyl hydrazone complex | (CD₃)₂SO | 9.33 | 7.87 / 8.19 | 10.79 (NH), 1.47 (CH₃) |
Data compiled from various sources. chemicalbook.comect-journal.kzmdpi.com
¹³C NMR Spectroscopic Analysis of this compound Derivatives
¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon skeleton.
For the this compound framework, distinct signals are expected for the six unique carbon atoms of the pyridine ring and carboxylic acid, plus the carbon atoms of the dimethylamino group. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing far downfield, typically above 160 ppm. ect-journal.kzchemicalbook.com The carbons of the pyridine ring appear in the aromatic region (approx. 120-155 ppm), with their exact shifts influenced by the positions of the nitrogen atom and the substituents. The carbons of the N(CH₃)₂ group will be found in the aliphatic region, typically below 50 ppm. ect-journal.kz
Analysis of isonicotinic acid and its allyl ester provides reference chemical shifts for the core structure.
| Compound | Solvent | C=O (ppm) | C4 (ppm) | C2,6 (ppm) | C3,5 (ppm) | Other Key Signals (ppm) |
| Isonicotinic Acid | Not Specified | 166.3 | 141.5 | 150.4 | 122.3 | - |
| Isonicotinic Acid Allyl Ester | Not Specified | 164.5 | 143.2 | 150.6 | 122.5 | 132.0, 119.0, 66.4 (Allyl) |
| N'-(4-(diethylamino)benzylidene)isonicotinohydrazide | DMSO-d₆ | 161.5 | 140.4 | 150.7 | 121.9 | 12.9, 44.3 (Diethyl) |
Data compiled from various sources. ect-journal.kzchemicalbook.comchemicalbook.com The electron-donating dimethylamino group at the C2 position in this compound would cause significant shielding (an upfield shift) of the C2 carbon and a deshielding (downfield shift) of the C4 carbon compared to the parent isonicotinic acid.
Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecule generates a molecular ion (M+) peak which confirms its molecular mass (166.18 g/mol ). nih.govsigmaaldrich.com Subsequent fragmentation of this ion provides a unique fingerprint that helps in structural confirmation.
The fragmentation pattern of this compound can be predicted based on its functional groups: a carboxylic acid, a tertiary amine, and a pyridine ring. libretexts.org Common fragmentation pathways include:
Decarboxylation: Loss of the carboxyl group (–COOH) as a neutral fragment of 45 Da is a characteristic fragmentation for carboxylic acids. libretexts.org
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the dimethylamino group is a dominant pathway for aliphatic amines, which could lead to the loss of a methyl radical (•CH₃, 15 Da). libretexts.org
Loss of Water: While less common for the molecular ion itself, fragment ions may undergo the loss of a water molecule (H₂O, 18 Da).
By analyzing the mass-to-charge ratio (m/z) of these fragments, a detailed structural map of the molecule can be assembled. In studies involving derivatives or protein conjugates of this compound, techniques like collision-induced dissociation (CID) are used to generate fragment ions that pinpoint the site of modification or interaction. smolecule.comnih.govnih.gov
Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table is interactive. You can sort and filter the data.
| Fragment Ion | Neutral Loss | Mass of Lost Fragment (Da) | Predicted m/z of Fragment Ion | Description |
|---|---|---|---|---|
| [M-CH₃]⁺ | •CH₃ | 15 | 151 | Loss of a methyl radical from the dimethylamino group. |
| [M-COOH]⁺ | •COOH | 45 | 121 | Loss of the carboxylic acid radical. |
| [M-H₂O]⁺ | H₂O | 18 | 148 | Loss of a water molecule. |
Chromatographic Techniques for Analysis and Purification
Chromatography is essential for both the purification of this compound and the quantitative analysis of its purity and stability.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying the amount of this compound in various samples. A typical method involves reverse-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.netscience.gov
Method development focuses on optimizing the separation of the target compound from any impurities or degradation products. researchgate.net This involves selecting an appropriate column and adjusting mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution), flow rate, and detector wavelength. nih.govscience.gov For this compound, UV detection is suitable due to the aromatic pyridine ring.
Once developed, the method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. researchgate.net Validation encompasses several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants. chromatographyonline.com
Linearity: Demonstrating a proportional relationship between the detector response and the concentration of the analyte over a specified range. chromatographyonline.comformosapublisher.org
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). science.govchromatographyonline.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. chromatographyonline.comresearchgate.net
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
Table 2: Typical HPLC Method Parameters and Validation Acceptance Criteria This table is interactive. You can sort and filter the data.
| Parameter | Typical Condition / Acceptance Criterion | Reference |
|---|---|---|
| Chromatographic Conditions | ||
| Column | Reverse-Phase C18, 250 mm x 4.6 mm, 5 µm | researchgate.netscience.gov |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) | researchgate.net |
| Flow Rate | 1.0 mL/min | nih.govscience.gov |
| Detection | UV at ~268 nm | researchgate.net |
| Injection Volume | 10 - 50 µL | nih.gov |
| Validation Parameters | ||
| Linearity (Correlation Coefficient, r²) | ≥ 0.997 | formosapublisher.org |
| Accuracy (% Recovery) | 80 - 120% | nih.gov |
| Precision (% RSD) | ≤ 2% | science.govchromatographyonline.com |
| LOQ Signal-to-Noise Ratio | ≥ 10 | chromatographyonline.com |
| Resolution (Rs) | > 1.5 | formosapublisher.org |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions in real-time, such as during the synthesis of this compound. ukessays.comquora.com A small aliquot of the reaction mixture is spotted onto a TLC plate (typically coated with silica (B1680970) gel, a polar stationary phase) and developed in a chamber with an appropriate mobile phase (a solvent or mixture of solvents). ukessays.com
By spotting the starting materials, the reaction mixture, and a reference standard of the product on the same plate, one can visually track the consumption of reactants and the formation of the product. rsc.org As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and grow stronger. The relative positions of the spots (retention factor, Rf) help in identifying the components. This allows a chemist to determine the optimal time to stop the reaction, maximizing the yield and minimizing the formation of byproducts. thieme.de
Elemental Analysis in Compound Characterization
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula, C₈H₁₀N₂O₂. sigmaaldrich.comnih.gov A close agreement between the found and calculated values (typically within ±0.4%) serves as a crucial confirmation of the sample's purity and elemental composition. ajol.info This technique is particularly important after synthesis and purification to verify that the correct compound has been isolated.
Table 3: Theoretical Elemental Composition of this compound (C₈H₁₀N₂O₂) This table is interactive. You can sort and filter the data.
| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 57.82 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 6.07 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 16.86 |
| Oxygen | O | 15.999 | 2 | 31.998 | 19.25 |
| Total | 166.18 | 100.00 |
X-ray Diffraction Studies of this compound Coordination Compounds
X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For coordination compounds involving this compound as a ligand, single-crystal X-ray diffraction can provide unambiguous information about the metal's coordination geometry, bond lengths, bond angles, and intermolecular interactions.
Powder X-ray diffraction (PXRD) is also used to confirm the phase purity of the bulk synthesized material by comparing the experimental diffraction pattern to one simulated from single-crystal data. ajol.info
Table 4: Example Crystallographic Data for a Metal-Isonicotinic Acid Complex This table is interactive. You can sort and filter the data.
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Triclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P-1 | The space group defines the symmetry elements of the crystal. |
| a (Å) | 6.307 | Unit cell dimension along the a-axis. |
| b (Å) | 6.798 | Unit cell dimension along the b-axis. |
| c (Å) | 9.181 | Unit cell dimension along the c-axis. |
| α (°) | 90 | Angle between b and c axes. |
| β (°) | 90 | Angle between a and c axes. |
| γ (°) | 90 | Angle between a and b axes. |
| Coordination Geometry | Distorted Octahedral | The arrangement of ligands around the central metal ion. |
Data based on a similar isonicotinic acid complex. ajol.info
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Carbon |
| Cobalt(II) |
| Copper(II) |
| Formic Acid |
| Hydrogen |
| Isonicotinic acid |
| Isonicotinic acid hydrazide (Isoniazid) |
| Methanol |
| Nitrogen |
| Oxygen |
Coordination Chemistry and Metal Complexes of 2 Dimethylamino Isonicotinic Acid
Ligand Properties of 2-Dimethylamino-isonicotinic Acid in Coordination Chemistry
The coordinating behavior of a ligand is dictated by the availability and nature of its electron donor atoms and its ability to form stable rings with a central metal ion.
This compound possesses three potential sites for coordination with a metal ion:
The nitrogen atom of the pyridine (B92270) ring.
The oxygen atoms of the carboxylate group (-COOH).
The nitrogen atom of the dimethylamino group (-N(CH₃)₂).
The molecule can act as a monodentate ligand, coordinating through either the pyridine nitrogen or one of the carboxylate oxygens. More significantly, it has the potential to act as a bidentate chelating ligand. Chelation involving the pyridine nitrogen and an oxygen atom from the adjacent carboxylate group would form a stable five-membered ring, a common and favored arrangement in coordination chemistry. researchgate.net The presence of multiple donor sites allows for varied chelating properties, potentially leading to neutral, monoanionic, or dianionic coordination with metal centers. nih.gov The involvement of the dimethylamino nitrogen in coordination is also possible, which could lead to different structural motifs or bridging behavior, connecting multiple metal centers.
Isonicotinic acid (pyridine-4-carboxylic acid) is an isomer of nicotinic acid and a well-studied ligand in coordination chemistry. irphouse.com It typically coordinates to metal ions through its pyridine nitrogen atom and/or the carboxylate oxygen atoms. irphouse.com
The primary structural difference between isonicotinic acid and this compound is the presence of the dimethylamino group at the 2-position of the pyridine ring. This group is strongly electron-donating, which increases the electron density on the pyridine ring. Consequently, the pyridine nitrogen in this compound is expected to be a more potent Lewis base, making it a stronger electron donor compared to the nitrogen in unsubstituted isonicotinic acid. This enhanced donor capacity could lead to the formation of more stable metal complexes. The introduction of such "soft donor" atoms like the pyridine nitrogen can enhance the ligand's affinity for soft and borderline metal cations. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent system. Characterization relies on a suite of analytical techniques to determine the structure and properties of the resulting compound.
Transition metal complexes involving Schiff bases derived from isonicotinic acid hydrazide have been synthesized with a range of metals, including Cu(II), Ni(II), Co(II), Mn(II), Fe(III), and Zn(II). sciensage.inforesearchgate.net A general synthetic method involves reacting the ligand with a metal salt (such as acetates or chlorides) in a 1:2 or 1:3 molar ratio in a solvent like ethanol (B145695) or methanol (B129727). sciensage.infordd.edu.iq The reaction mixture is often refluxed for several hours, after which the complex precipitates upon cooling. sciensage.infordd.edu.iq The resulting complexes are typically colored solids, stable at room temperature, and soluble in organic solvents like DMF. sciensage.infordd.edu.iq Characterization is performed using techniques such as elemental analysis, IR and UV-Vis spectroscopy, and magnetic susceptibility measurements to elucidate their structure, which is often octahedral or tetrahedral. researchgate.netrdd.edu.iq
Table 1: Synthesis and Properties of Transition Metal Complexes with Isonicotinic Acid Derivatives
| Metal Ion | Ligand (Isonicotinic Acid Derivative) | Molar Ratio (Metal:Ligand) | Synthesis Method | Resulting Geometry | Reference |
|---|---|---|---|---|---|
| Co(II), Cu(II), Ni(II) | N-isonicotinamido-2-hydroxy-3-methoxy benzalaldimine | 1:3 | Reflux in ethanol | Octahedral | rdd.edu.iq |
| Zn(II), Cd(II) | N-isonicotinamido-2-hydroxy-3-methoxy benzalaldimine | 1:2 | Reflux in ethanol | Tetrahedral | rdd.edu.iq |
| VO(IV) | N-isonicotinamido-2-hydroxy-3-methoxy benzalaldimine | 1:2 | Reflux in ethanol | Square Pyramidal | rdd.edu.iq |
| Ru, Ni, Co, Cu | (E)-N'-(2-oxoindolin-3-ylidene)isonicotinohydrazide | 1:2.1 | Reflux in DMF/acetone | Octahedral | sciensage.info |
This table is interactive. You can sort and filter the data.
Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, has emerged as a green and efficient alternative to traditional solvent-based synthesis. nih.govresearchgate.net This solvent-free approach can lead to shorter reaction times, reduced waste, and better yields, making it highly desirable for industrial applications. researchgate.net
This technique has been successfully applied to isonicotinic acid (INCA) and its derivatives. For instance, a cocrystal of ciprofloxacin (B1669076) and INCA was produced using grinding, ball milling, and hot-melt extrusion. nih.gov Studies showed that increased milling time could enhance the cocrystal content, though excessive milling might lead to amorphization. nih.gov Similarly, novel co-crystals of the anti-tubercular drug isoniazid (B1672263) (isonicotinic acid hydrazide) with glutaric acid have been prepared via solid-state and solvent-assisted grinding. nih.gov While not yet reported for this compound, mechanosynthesis represents a viable and sustainable potential route for the preparation of its complexes and co-crystals. nih.govnih.gov
Mixed ligand complexes, which contain a central metal ion bound to two or more different types of ligands, often exhibit unique properties and enhanced biological functions. researchgate.net The synthesis of such complexes allows for fine-tuning of the coordination environment of the metal ion.
Studies have reported the synthesis of mixed ligand transition metal complexes containing both nicotinic acid and isonicotinic acid with hydrazine (B178648) as a co-ligand. irphouse.com These complexes, with the general formula [ML₁L₂(N₂H₄)₂] (where M = Co, Ni, Zn, Cd), were prepared by dissolving the two isomeric acids and hydrazine with a metal nitrate (B79036) salt in water. irphouse.com In another study, stable mixed ligand complexes were formed by reacting isonicotinohydrazide and 3-hydroxyisonicotinic acid with various metal ions. researchgate.net These examples demonstrate that isonicotinic acid and its derivatives can be readily incorporated into more complex coordination structures, a strategy that could be extended to this compound to explore new chemical structures and functionalities.
Characterization by Magnetic Moment and Conductance Measurements
Magnetic moment and molar conductance measurements are fundamental techniques for the initial characterization of new coordination compounds. Molar conductance helps to determine whether the complex is an electrolyte in a given solvent, while magnetic susceptibility measurements provide insight into the number of unpaired electrons, which is crucial for deducing the geometry and spin state of the central metal ion.
Molar Conductance: Molar conductance values for metal complexes dissolved in solvents like DMSO or DMF at a concentration of 10⁻³ or 10⁻⁴ M are used to establish their electrolytic nature. Low conductance values typically indicate that the anions are coordinated directly to the metal center and that the complex is non-electrolytic researchgate.net. For complexes of ligands related to isonicotinic acid, this method has been used to confirm the covalent bonding of anions within the coordination sphere researchgate.net.
Magnetic Moment: Magnetic susceptibility measurements at room temperature are used to calculate the effective magnetic moment (μ_eff_), which helps in determining the geometry of the complex. For instance, a Co(II) complex (d⁷) with an octahedral geometry is expected to have a magnetic moment in the range of 4.3–5.2 B.M. nih.gov. Similarly, an octahedral Ni(II) complex (d⁸) typically shows a magnetic moment between 2.9–3.3 B.M. nih.gov.
In a study on metal complexes of N'-(2-cyanoacetyl)isonicotinohydrazide, a ligand structurally related to this compound, these principles were applied. The Co(II) and Ni(II) complexes were determined to have octahedral geometries based on their magnetic moments nih.gov.
Table 1: Magnetic Moment Data for Selected Metal Complexes of a Related Isonicotinohydrazide Ligand
| Complex | Magnetic Moment (μ_eff_, B.M.) | Proposed Geometry |
|---|---|---|
| Co(HL)(OAc)(H₂O)₃₃ | 5.05 | Octahedral |
| Ni(HL)(OAc)(EtOH)₂(H₂O)₂ | 3.26 | Octahedral |
| [Cu(HL)(OAc)]EtOH | 1.89 | Square Planar |
Data sourced from a study on N'-(2-cyanoacetyl)isonicotinohydrazide complexes nih.gov.
Thermal Analysis of Coordination Compounds
Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability of coordination compounds and to understand their decomposition pathways scispace.com. These methods can identify the loss of solvent molecules (hydration or solvation) and the subsequent decomposition of the organic ligand, ultimately leaving a metal oxide or pure metal residue mdpi.com.
The process generally involves heating the sample at a constant rate and monitoring the change in mass (TGA) and temperature difference (DTA) or heat flow (DSC) tdl.org. For hydrated complexes, the initial mass loss at lower temperatures (typically below 150°C) corresponds to the removal of lattice water, while coordinated water molecules are lost at higher temperatures nih.gov. The decomposition of the organic ligand occurs in subsequent, often overlapping, steps at even higher temperatures researchgate.netmdpi.com. For example, in the thermal decomposition of various coordination polymers, the initial step is the loss of guest molecules, followed by the breakdown of the framework itself mdpi.com. The final residue's composition often depends on the metal ion and the atmosphere (inert or oxidizing) used for the analysis mdpi.comnih.gov.
In studies of complexes with ligands like isonicotinoylhydrazone-9-anthraldehyde, thermal analysis confirmed the chemical formulas by showing distinct steps for the loss of water molecules and the decomposition of the organic component scispace.com.
Structural Elucidation of this compound Metal Complexes
The geometry of metal complexes is determined by the coordination number of the central metal ion and the nature of the ligand. For a ligand like this compound, various geometries are possible.
Octahedral and Square Planar Geometries in Metal Complexes
Octahedral Geometry: Six-coordinate complexes are very common and typically adopt an octahedral shape, with six ligand donor atoms arranged symmetrically around the central metal ion ias.ac.in. This geometry is frequently observed for transition metal ions like Co(II) and Ni(II). For instance, complexes of Co(II) and Ni(II) with N'-(2-cyanoacetyl)isonicotinohydrazide were found to possess octahedral structures, as supported by spectral and magnetic data nih.gov. In these cases, the ligand, along with acetate (B1210297) and solvent molecules (water and ethanol), completes the six-coordination sphere around the metal ion nih.gov.
Square Planar Geometry: Four-coordinate complexes can be either tetrahedral or square planar. Square planar geometry is common for d⁸ metal ions like Ni(II) (in low spin state) and Cu(II) (d⁹). A Cu(II) complex with N'-(2-cyanoacetyl)isonicotinohydrazide was characterized as having a square planar geometry nih.gov.
Distorted Octahedral Geometry
Ideal octahedral geometry can be distorted due to electronic factors, such as the Jahn-Teller effect (common in Cu(II) and high-spin Mn(III) complexes), or steric hindrance from bulky ligands. Such distortions lead to unequal bond lengths and angles nih.gov. A study of a Cu(II) complex with isonicotinic acid 2-(9-anthrylmethylene)-hydrazide suggested a distorted octahedral environment scispace.com. Similarly, attempts to create an octahedral copper(II) complex with a tridentate Schiff base ligand containing a dimethylamino group resulted in a highly distorted five-coordinate complex because one dimethylamino group failed to coordinate, highlighting the steric influence of such groups nih.gov. Given the position of the dimethylamino group at the 2-position of the pyridine ring, it is plausible that complexes of this compound would also exhibit distorted geometries.
Coordination Sites of Ligands in Metal Complexes
The this compound ligand possesses multiple potential donor sites: the nitrogen atom of the pyridine ring, the oxygen atoms of the carboxylate group, and the nitrogen of the dimethylamino group. Based on studies of related ligands, the most probable coordination mode is bidentate chelation.
Pyridine Nitrogen and Carboxylate Oxygen: This is the most common chelation mode for ligands containing a pyridine-carboxylic acid scaffold. For example, in complexes of pyridine-2,5-dicarboxylic acid, coordination occurs through the pyridine nitrogen and an oxygen atom from the adjacent carboxylate group, forming a stable five-membered chelate ring mdpi.com. Similarly, quinaldic acid, another N-heterocyclic carboxylic acid, coordinates via the heterocyclic nitrogen and a carboxylate oxygen orientjchem.org. It is therefore highly anticipated that this compound would coordinate to metal ions in a similar bidentate N,O-fashion.
Applications of Metal Complexes in Catalysis and Materials Science
Metal complexes derived from isonicotinic acid and its derivatives are of growing interest in the fields of catalysis and materials science due to their stability and versatile coordination behavior researchgate.netsciensage.info.
Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. Schiff base complexes derived from isonicotinohydrazide have demonstrated significant catalytic activity sciensage.infomdpi.com. For example, a copper(II) complex of a Schiff base formed from isoniazid and isatin (B1672199) was shown to be an excellent catalyst for the C-N coupling reaction in the amination of aryl halides sciensage.info. This suggests that complexes of this compound could also possess catalytic properties for various organic transformations.
Materials Science: In materials science, isonicotinic acid has been used as a linker to functionalize nanoparticles, creating advanced materials with specific properties. In one study, isonicotinic acid (ISNA) was used to anchor a catalytically active copper complex onto the surface of iron oxide (Fe₃O₄) magnetic nanoparticles rsc.org. The resulting Fe₃O₄@ISNA@CuL¹ nanomaterial served as a magnetically recoverable and reusable catalyst for alcohol oxidation and nitrophenol reduction rsc.org. This application highlights the potential of the isonicotinic acid framework in designing hybrid materials for green chemistry applications.
Olefin Metathesis Ruthenium Catalysts Tagged with Isonicotinic Acid Rests
The functionalization of ruthenium-based olefin metathesis catalysts with specific chemical tags is a significant area of research, aimed at enhancing catalyst recovery, reusability, and application in various reaction media. Isonicotinic acid and its derivatives, including this compound, have been investigated as potential tags for N-heterocyclic carbene (NHC) ligands in these catalytic systems.
A modular and adaptable strategy has been developed for the synthesis of NHC ligands that are tagged with Brønsted base rests, such as those derived from isonicotinic acid. mdpi.comnih.gov This approach involves the formation of an ester linkage to attach the tag to the NHC ligand. mdpi.com These tagged ligands can then be incorporated into ruthenium complexes to create catalysts with specific functionalities.
One study detailed a synthetic route that, after initial unsuccessful attempts at direct esterification of the ruthenium complex, involved first preparing the tagged NHC ligand precursor. mdpi.comresearchgate.net This precursor was then metallated with a ruthenium source to yield the final tagged catalyst. mdpi.comresearchgate.net
The research findings indicate that the nature of the tag significantly influences the catalytic activity of the resulting ruthenium complex. mdpi.com For instance, a ruthenium catalyst bearing a strongly coordinating pyridine tag from isonicotinic acid was found to be less active in a model ring-closing metathesis (RCM) reaction compared to a catalyst with a dimethylaniline tag. mdpi.com However, the activity of the isonicotinic acid-tagged catalyst could be partially restored by the addition of a mineral acid. mdpi.com
Below are data tables summarizing the components of a representative isonicotinic acid-tagged ruthenium catalyst and its performance in a model reaction.
Table 1: Components of an Isonicotinic Acid-Tagged Ruthenium Catalyst| Component | Chemical Name/Structure | Role in the Catalyst |
|---|---|---|
| Metal Center | Ruthenium (Ru) | Active site for olefin metathesis |
| Primary Ligand | N-Heterocyclic Carbene (NHC) | Stabilizes the metal center and influences catalytic activity |
| Tag | Isonicotinic Acid Rest | Provides a functional handle for immobilization or modified solubility |
| Other Ligands | Isopropoxystyrene | Labile ligand that initiates the catalytic cycle |
| Catalyst | Reaction Conversion (%) | Notes |
|---|---|---|
| Isonicotinic Acid-Tagged Ru Catalyst | Lower than untagged analogue | Activity is influenced by the coordinating nature of the pyridine tag. |
| Isonicotinic Acid-Tagged Ru Catalyst + Acid | Increased conversion | Protonation of the pyridine nitrogen reduces its coordination to the Ru center. |
Coordination Polymers with Isonicotinic Acid
Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic bridging ligands. The versatility of isonicotinic acid and its derivatives as ligands, owing to their multiple coordination sites, has led to the synthesis of a wide variety of coordination polymers with diverse structures and properties. These materials have potential applications in areas such as gas storage, catalysis, and luminescence.
Biological Activity and Mechanistic Studies of 2 Dimethylamino Isonicotinic Acid and Its Analogues
Modulation of Nicotinic Acid Receptors
The structural similarity of 2-Dimethylamino-isonicotinic acid to nicotinic acid (niacin) suggests its potential to interact with nicotinic acid receptors, such as GPR109A (also known as HCA2). nih.govmdpi.com These G protein-coupled receptors are involved in various physiological processes, including the regulation of lipid metabolism and inflammatory responses. nih.govnih.gov
Binding Affinity Studies
While direct experimental data on the binding affinity of this compound to nicotinic acid receptors is not extensively available in peer-reviewed literature, the study of analogous compounds provides a basis for potential interaction. Nicotinic acid itself binds to GPR109A with high affinity. mdpi.com Research on various derivatives of nicotinic and isonicotinic acid has been conducted to explore their efficacy as GPR109A agonists. google.com The binding affinity of such compounds is a critical determinant of their biological activity.
A hypothetical binding affinity study for this compound and its analogs at the GPR109A receptor could yield data such as that presented in Table 1. This table illustrates the type of data generated in such studies, where the binding affinity is typically measured by the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kᵢ).
Table 1: Hypothetical Binding Affinity of Isonicotinic Acid Derivatives for GPR109A
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
|---|---|---|
| Nicotinic Acid (Reference) | 150 | 100 |
| 2-Amino-isonicotinic acid | 500 | 350 |
| This compound | 250 | 175 |
This table is for illustrative purposes only and does not represent actual experimental data.
Influence on Receptor Activity and Cellular Pathways
Activation of GPR109A by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). google.com This signaling cascade can influence various cellular pathways, including the inhibition of lipolysis in adipocytes and the modulation of inflammatory responses in immune cells. nih.gov
The functional activity of this compound as a GPR109A agonist would be determined by its ability to elicit these downstream effects. Functional assays, such as measuring changes in cAMP levels or assessing the activation of specific signaling proteins, are used to characterize the influence of a compound on receptor activity. Table 2 provides a hypothetical representation of the functional activity of isonicotinic acid derivatives on GPR109A-mediated signaling.
Table 2: Hypothetical Functional Activity of Isonicotinic Acid Derivatives on GPR109A
| Compound | EC₅₀ for cAMP Inhibition (nM) | Maximal Inhibition of cAMP (%) |
|---|---|---|
| Nicotinic Acid (Reference) | 200 | 95 |
| 2-Amino-isonicotinic acid | 700 | 80 |
| This compound | 350 | 90 |
This table is for illustrative purposes only and does not represent actual experimental data.
Applications in Proteomics and Protein-Protein Interactions (PPIs)
This compound has been identified as a potential tool in the field of proteomics, specifically for the investigation of protein-protein interactions (PPIs).
Mechanism of Action as a PPI Probe via Covalent Binding to Cysteine Residues
The utility of this compound as a PPI probe is proposed to stem from its ability to form covalent bonds with cysteine residues on proteins. The isonicotinic acid moiety can be chemically activated to become reactive towards the nucleophilic thiol group of cysteine. This covalent modification allows for the stable labeling of proteins. By incorporating a reporter tag (e.g., biotin (B1667282) or a fluorophore) onto the this compound molecule, researchers can subsequently detect and identify the labeled proteins and their interaction partners. jci.org
Specificity and Cell Permeability in PPI Studies
For a chemical probe to be effective, it must exhibit specificity for its target and be able to access it within a cellular context. The reactivity of the activated isonicotinic acid derivative is directed towards cysteine residues, but some off-target reactivity with other nucleophilic amino acids could occur. The specificity of such probes is a critical parameter that needs to be experimentally validated.
Furthermore, for in-cell studies, the probe must be cell-permeable to reach its intracellular protein targets. The physicochemical properties of this compound, such as its size and polarity, would influence its ability to cross cell membranes. Cell-based assays are essential to confirm the probe's efficacy in a live-cell environment. nih.goveuropeanpharmaceuticalreview.com
Compatibility with Mass Spectrometry and Affinity Chromatography in PPI Research
Cysteine-reactive probes like this compound are designed to be compatible with standard proteomic techniques.
Mass Spectrometry: After a protein is covalently labeled, it can be isolated and digested into smaller peptides. Mass spectrometry is then used to identify the protein and the exact site of modification. The mass of the adducted peptide will be increased by the mass of the probe, allowing for its identification in the mass spectrum. This approach can provide precise information about which cysteine residue was targeted. nih.gov
Affinity Chromatography: If the this compound probe includes a biotin tag, affinity chromatography can be employed to enrich the labeled proteins. The cell lysate is passed through a column containing immobilized avidin (B1170675) or streptavidin, which has a high affinity for biotin. The biotinylated proteins will bind to the column, while unbound proteins are washed away. The captured proteins can then be eluted and identified by mass spectrometry. thermofisher.comyoutube.com This two-step process of affinity purification followed by mass spectrometry is a powerful method for identifying the targets of a chemical probe. nih.govwikipedia.org
The data generated from such an experiment would typically include a list of identified proteins, the specific cysteine residues modified, and quantitative information about the extent of labeling. Table 3 illustrates the type of data that could be obtained from a mass spectrometry-based proteomics experiment using a biotinylated this compound probe.
Table 3: Hypothetical Protein Targets of a Biotinylated this compound Probe Identified by Affinity Chromatography and Mass Spectrometry
| Protein Identified | Gene Name | Cysteine Residue Modified | Peptide Sequence | Fold Enrichment |
|---|---|---|---|---|
| Protein Kinase A | PRKACA | Cys199 | DLIC SNVFWG | 15.2 |
| Glutathione S-transferase | GSTP1 | Cys47 | AGIC HLDATL | 12.5 |
This table is for illustrative purposes only and does not represent actual experimental data. The modified cysteine is indicated in bold.
Antimicrobial and Antitubercular Activities of Isonicotinic Acid Derivatives
Isonicotinic acid and its derivatives, particularly isonicotinic acid hydrazide (isoniazid), represent a cornerstone in the chemotherapy of tuberculosis. scilit.com Beyond their well-established antimycobacterial effects, this class of compounds has demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties. Researchers have synthesized and evaluated numerous analogues to enhance potency, overcome resistance, and broaden the spectrum of activity.
Antibacterial Activity against Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli)
Derivatives of isonicotinic acid have been extensively studied for their efficacy against a range of pathogenic bacteria, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. A series of N(2)-acyl isonicotinic acid hydrazides showed that compounds featuring dichloro, hydroxyl, tri-iodo, and N(2)-tetradecanoyl substituents were the most active against these bacteria. nih.gov Similarly, isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides containing bromo, methoxy, and chloro groups displayed high activity, in some cases exceeding that of the standard drug norfloxacin. researchgate.net
Studies on metal complexes of isonicotinic acid hydrazide have shown that complexation can enhance antibacterial action. While isonicotinic acid hydrazide itself shows slight activity against S. aureus and E. coli, its metal complexes, such as those with copper, cobalt, and nickel, were found to be more effective. researchgate.netasianpubs.org For instance, all tested metal complexes were sensitive to E. coli, and a copper complex was uniquely active against Salmonella typhi. researchgate.net
Further research into azetidinone derivatives of isonicotinic acid hydrazide confirmed dose-dependent antimicrobial activity. nih.gov One such derivative showed a notable zone of inhibition of 12mm against S. aureus at a concentration of 300µg/ml. nih.gov Another study identified several novel isonicotinic acid analogues (IC2, IC3, IC10, IC14, IC16, and IC22) that were as effective as isoniazid (B1672263) against S. aureus and E. coli. asianpubs.org The collective findings underscore the versatility of the isonicotinic acid scaffold in developing new antibacterial agents.
Table 1: Antibacterial Activity of Selected Isonicotinic Acid Derivatives
| Compound Type | Target Pathogen(s) | Key Findings | Reference(s) |
|---|---|---|---|
| N(2)-acyl isonicotinic acid hydrazides | S. aureus, E. coli | Dichloro, hydroxyl, tri-iodo, and N(2)-tetradecanoyl substituted compounds were most active. | nih.gov |
| Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides | S. aureus, E. coli | Derivatives with Br, OCH₃, and Cl groups showed high activity. | researchgate.net |
| Metal complexes of isonicotinic acid hydrazide | S. aureus, E. coli, S. typhi | Metal complexation enhanced antibacterial activity compared to the ligand alone. | researchgate.netasianpubs.org |
| Azetidinone derivatives | S. aureus, E. coli | Exhibited dose-dependent activity; one derivative showed a 12mm zone of inhibition against S. aureus. | nih.gov |
| Novel isonicotinic acid analogues | S. aureus, E. coli | Several analogues were found to be as effective as isoniazid. | asianpubs.org |
Antifungal Activity
The antifungal potential of isonicotinic acid derivatives has also been a subject of investigation. Studies have shown that certain derivatives exhibit significant activity against fungal pathogens like Candida albicans and Aspergillus niger. For example, N(2)-acyl isonicotinic acid hydrazides substituted with dichloro, hydroxyl, and tri-iodo groups were effective against both C. albicans and A. niger. nih.gov Another study focusing on isonicotinic acid hydrazide derivatives found that compounds with bromo, N2-2,4-hexadienoyl, N2-lauryl, and N2-octadecanoyl groups were active, with one derivative, Benzoic acid N'-(4-hydroxy-3,5-dimethoxy-benzylidene)-N-(pyridine-4-carbonyl)-hydrazide, showing the highest antifungal potential. researchgate.net
Similarly, isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides with Br, OCH₃, and Cl substituents were highly active against fungal strains, with activity levels superior to the standard antifungal drug fluconazole. researchgate.net Research on an isonicotinate-derived meso-tetraarylporphyrin also demonstrated moderate but encouraging antifungal activity against several Candida species, including C. albicans and C. tropicalis. These findings indicate that the isonicotinic acid scaffold is a promising template for the development of novel antifungal agents.
Quantitative Structure-Activity Relationship (QSAR) Studies in Antitubercular Agents
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. This approach has been instrumental in designing and predicting the efficacy of new antitubercular agents based on the isonicotinic acid framework. QSAR models are mathematical equations that establish a relationship between molecular descriptors (representing chemical properties) and biological activity.
One study used Artificial Neural Networks to develop a QSAR model for a series of isoniazid derivatives, which led to the synthesis of seven new compounds with predicted high activity against Mycobacterium tuberculosis. Another multi-target QSAR model was found to be effective in describing the antimicrobial activity of N(2)-acyl isonicotinic acid hydrazides. nih.gov This study highlighted the importance of topological parameters in governing the antimicrobial activity of the synthesized derivatives. researchgate.net
In the design of 1,3-thiazinan-3-yl isonicotinamide (B137802) derivatives, both 2D and 3D QSAR studies were conducted. The resulting models guided the design of new chemical entities with potential antitubercular activity by identifying key topological, electrostatic, steric, and hydrophobic features necessary for interacting with the target enzyme, enoyl acyl carrier protein reductase. These studies demonstrate the power of QSAR in rational drug design, enabling the prediction and prioritization of promising antitubercular candidates for synthesis and biological testing.
Role of Pyridine (B92270) Nitrogen Reactivity in Biological Activity
The pyridine ring is a core structural feature of isonicotinic acid and its derivatives, and its nitrogen atom plays a crucial role in their biological activity. The electron-deficient nature of the pyridine ring and the presence of the nitrogen atom facilitate key interactions with biological targets, such as π-π stacking and hydrogen bonding, which can enhance binding affinity.
In metal complexes of isonicotinic acid derivatives, the pyridine nitrogen often acts as a coordination site for the metal ion. For instance, in complexes of N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide, the ligand coordinates to the metal center in a monodentate fashion through the pyridine nitrogen. This coordination can modulate the electronic properties and steric profile of the molecule, often leading to enhanced biological activity compared to the free ligand. researchgate.netasianpubs.org
Anti-inflammatory Activity of Isonicotinic Acid Hydrazide Derivatives
Beyond their antimicrobial properties, derivatives of isonicotinic acid have emerged as promising anti-inflammatory agents. researchgate.net The structural framework of these compounds allows for modifications that can lead to significant inhibitory effects on inflammatory pathways. In silico predictions have suggested that many isonicotinic acid hydrazide derivatives possess anti-inflammatory potential.
One study reported the synthesis of novel isonicotinates that exhibited remarkably high in vitro anti-inflammatory activity, with one compound showing an IC₅₀ value eight times better than the standard drug ibuprofen (B1674241). researchgate.net This activity was linked to the suppression of reactive oxygen species (ROS), which are known to trigger signaling cascades that lead to inflammation. researchgate.net
MMP-9 Inhibitory Activity
Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix, and their over-activity is linked to inflammatory diseases and tumor invasion. MMP-9, in particular, is a key target for anti-inflammatory therapies. Recent research has focused on the potential of isonicotinic acid hydrazide derivatives to inhibit this enzyme.
A study detailed the synthesis of isonicotinic acid hydrazide-incorporated indazole derivatives. These compounds were screened for their MMP-9 inhibitory activity using the gelatin zymography method. The results were promising, with several of the synthesized compounds exhibiting significant MMP-9 inhibitory activity. Specifically, compounds designated as B1, B3, B4, and B9 showed significant inhibition, while others displayed mild to moderate activity. These findings highlight a specific mechanism for the anti-inflammatory effects of this class of compounds and identify them as viable candidates for the development of novel anti-inflammatory drugs targeting MMP-9.
Table 2: MMP-9 Inhibitory Activity of Isonicotinic Acid Hydrazide-Indazole Derivatives
| Compound ID | MMP-9 Inhibitory Activity | Reference |
|---|---|---|
| B1 | Significant | |
| B2 | Mild to moderate | |
| B3 | Significant | |
| B4 | Significant | |
| B5 | Mild to moderate | |
| B6 | Mild to moderate | |
| B7 | Mild to moderate | |
| B8 | Mild to moderate | |
| B9 | Significant |
Structural Activity Relationship Studies for Anti-inflammatory Agents
The structural features of isonicotinic acid derivatives play a crucial role in their anti-inflammatory potential. Research into novel compounds derived from isonicotinic acid has identified several derivatives with significant in vitro anti-inflammatory activity, in some cases exceeding that of standard drugs like ibuprofen. nih.gov The molecular design of these agents often focuses on the isonicotinic acid core as a key pharmacophoric moiety. nih.gov
Structure-activity relationship (SAR) studies on various isonicotinic acid derivatives have provided insights into the chemical features that govern their efficacy. For instance, in a series of synthesized isonicotinates, compounds lacking a lipophilic chain demonstrated high anti-inflammatory activity. nih.gov One of the most potent compounds identified was an isonicotinate (B8489971) of meta-aminophenol, which exhibited an IC₅₀ value eight times better than ibuprofen in inhibiting reactive oxygen species (ROS) production by human blood cells. nih.gov This suggests that the nature and position of substituents on the isonicotinic acid scaffold are critical determinants of activity. The anti-inflammatory action of these isonicotinoyl compounds is thought to be correlated with their potential to inhibit the Cyclooxygenase-2 (COX-2) enzyme. nih.gov
While direct SAR studies on this compound are not extensively detailed in the available literature, research on other molecular scaffolds provides relevant context. For example, in studies on chalcone (B49325) derivatives, the introduction of a strong electron-donating group like a 4-dimethylamino group was found to result in the weakest inhibition of nitric oxide (NO) production, thereby lowering anti-inflammatory potency. This effect was attributed to the dimethylamino group decreasing the stability of a key intermediate adduct. nih.gov Similarly, SAR studies on a series of chiral pyrazolo-isoquinoline derivatives identified key pharmacophores responsible for their potent, dose-dependent inhibition of NO in LPS-induced RAW 264.7 cells. nih.gov These findings underscore the importance of the electronic properties and position of substituents in modulating anti-inflammatory effects.
Investigation of HIF-1α Inhibition
Hypoxia-inducible factors (HIFs) are key transcription factors that regulate cellular responses to low oxygen levels, a common feature in solid tumors. nih.gov The inhibition of HIFs, particularly HIF-1 and HIF-2, has emerged as a promising strategy for cancer therapy. nih.govnih.gov While the provided outline specifies HIF-1α inhibition, current research on analogues more prominently features the inhibition of HIF-2α.
Studies have identified a pharmacological inhibitor of HIF-2α, known as YQ-0629, which has been shown to abolish hypoxia-induced stem-like phenotypes in breast cancer cells both in vitro and in vivo. nih.gov This compound specifically binds to the HIF-2α PAS-B domain and inhibits its expression, but it does not appear to bind to or affect the expression of HIF-1α. probechem.comdcchemicals.com Mechanistically, HIF-2α, but not HIF-1α, was found to induce stemness in breast cancer cells under hypoxic conditions. nih.gov The development of small molecules that selectively target HIF-1α or HIF-2α continues to be an active area of research, with some compounds reported to disrupt the dimerization process required for their activity. nih.gov However, direct evidence from the searched literature specifically linking this compound to the inhibition of HIF-1α is not available.
Dose-Dependent Inhibition of HIF-1α and Target Gene Expression
Consistent with the principles of pharmacological inhibition, the effects of HIF inhibitors are often dose-dependent. In the case of the HIF-2α inhibitor YQ-0629, it was found to inhibit cell viability in a time- and dose-dependent manner. nih.gov This inhibition of HIF-2α subsequently suppresses the expression of its downstream target genes. The mechanism involves the transcriptional activation of superoxide (B77818) dismutase 2 (SOD2) by HIF-2α, which decreases mitochondrial reactive oxygen species (mtROS). This change in mtROS level ultimately leads to the activation of the unfolded protein response (UPRER), conferring stem-like properties and chemoresistance. nih.gov
While direct studies on this compound are absent in the provided results, research on other small molecule HIF-1 inhibitors demonstrates similar principles. For example, the flavonoid-derived compound methylalpinumisoflavone was shown to inhibit hypoxia-induced HIF-1 activation with an IC₅₀ value of 0.6 µM and subsequently inhibited the hypoxic induction of HIF-1 target genes such as GLUT-1 and VEGF. olemiss.edu This inhibition occurs by blocking the induction of the nuclear HIF-1α protein. olemiss.edu
Table 1: Effect of HIF-2α Inhibitor YQ-0629 on Breast Cancer Stem Cells Note: This data pertains to the analogue YQ-0629, not this compound.
| Assay | Effect of YQ-0629 | Mechanism Link |
|---|---|---|
| Cell Viability | Time- and dose-dependent inhibition | HIF-2α Inhibition |
| Mammosphere Formation | Decreased ability | Suppression of self-renewal |
| Chemoresistance | Reverses chemoresistance to Paclitaxel (PTX) | Synergistic effect with PTX |
Other Potential Therapeutic Applications
The isonicotinic acid scaffold, the core structure of this compound, is a well-established pharmacophore in medicinal chemistry. nih.gov Its most famous derivative is isoniazid (isonicotinic acid hydrazide), a primary antibiotic used in the treatment of tuberculosis for decades. nih.govdrugbank.com Isoniazid is a prodrug that, once activated, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. drugbank.com
The therapeutic value of the pyridine derivative core is highlighted by its presence in several other marketed drugs, including the anti-inflammatory and anti-allergic agent dexamethasone (B1670325) isonicotinate. nih.gov This demonstrates the versatility of the isonicotinic acid moiety for developing treatments for a range of conditions beyond inflammation and cancer.
Theoretical and Computational Chemistry Studies of 2 Dimethylamino Isonicotinic Acid
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. nih.gov These approaches are essential for exploring the conformational landscape, electronic properties, and dynamic behavior of chemical compounds like 2-Dimethylamino-isonicotinic acid.
Electronic structure calculations are quantum mechanical methods used to determine the distribution of electrons within a molecule. nih.gov These calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. By solving approximations of the Schrödinger equation, these methods can compute energy levels, molecular orbitals, and electron density distributions. For derivatives of aromatic systems, electronic structure calculations can elucidate the nature of electronic transitions, such as those observed in UV-Visible absorption spectra, and determine the contribution of different parts of the molecule to these transitions. pmf.unsa.ba
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. aimspress.com DFT is extensively applied to predict the optimized molecular geometry, vibrational frequencies (for IR and Raman spectra), and thermodynamic parameters of organic molecules. nih.gov
In studies of related nicotinic acid derivatives, DFT methods like B3LYP have been successfully used to optimize molecular structures and analyze chemical reactivity. youtube.com Such calculations can identify the most stable conformers of a molecule and provide insights into its electronic properties. For instance, DFT calculations on similar compounds have been used to analyze hyper-conjugative interactions, charge delocalization, and to construct molecular electrostatic potential (MEP) maps, which identify sites prone to electrophilic and nucleophilic attack. nih.gov Although specific DFT studies on this compound are not widely published, the application of these methods would yield valuable data on its structural and electronic characteristics.
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a compound, providing insights into conformational changes, solvation effects, and interactions with other molecules.
While specific MD simulation studies focused solely on this compound are not prevalent in the literature, this technique is frequently used to study similar molecules. For example, MD simulations have been employed to investigate the conformational behavior of modified nucleosides in solution and to understand the dynamic interactions within biological systems. Such simulations could be applied to this compound to explore its behavior in different solvents or its potential interactions with biological macromolecules.
Quantum Chemical Analysis of Structure and Reactivity
Quantum chemical analysis involves the application of quantum mechanics to predict and interpret the chemical properties and reactivity of molecules. These methods provide a detailed understanding of the electronic factors that govern molecular behavior.
Quantum chemical methods, particularly DFT, are powerful tools for predicting key molecular parameters. Calculations can provide highly accurate predictions of ground-state energy, bond lengths, and bond angles. nih.gov The optimized geometrical parameters obtained from these calculations for related molecules have shown good agreement with experimental data where available.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H10N2O2 | PubChem |
| Molecular Weight | 166.18 g/mol | PubChem |
| IUPAC Name | 2-(dimethylamino)pyridine-4-carboxylic acid | PubChem |
| CAS Number | 77314-81-9 | PubChem |
| Topological Polar Surface Area | 53.4 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, referred to as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. A small energy gap generally implies high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO.
The HOMO-LUMO gap is frequently calculated using DFT methods to understand charge transfer interactions within a molecule. nih.gov For example, in studies of other organic compounds, a lower HOMO-LUMO energy gap has been correlated with higher reactivity. The analysis of these frontier orbitals helps in predicting how a molecule will interact with other species; the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The following table illustrates the kind of data that would be generated from a typical DFT calculation for HOMO-LUMO analysis. Note that these values are conceptual and not based on a specific study of this compound.
| Parameter | Energy (eV) | Description |
|---|---|---|
| E(HOMO) | - | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | - | ΔE = E(LUMO) - E(HOMO) |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is a fundamental computational study to understand the three-dimensional structure of a molecule. Molecules are not static; they exist as an ensemble of different spatial arrangements, or conformers, resulting from the rotation around single bonds. Identifying the most stable conformers is critical, as the geometry of a molecule dictates its physical properties and biological interactions.
For this compound, the key rotatable bonds are between the pyridine (B92270) ring and the carboxylic acid group, and between the ring and the dimethylamino group. A potential energy surface (PES) is mapped by systematically rotating these bonds and calculating the potential energy at each configuration. The resulting surface reveals the energy landscape of the molecule, with energy minima corresponding to stable conformers and energy maxima representing transition states between them.
The analysis for a related diamine cation showed that staggered conformations (with dihedral angles around 60° or 180°) represent energy minima, while eclipsed conformations are energy maxima. mdpi.com A theoretical conformational analysis of the 2,2-dimethylpropane-1,3-diaminium cation confirmed that the anti-anti-conformation is the global minimum on the potential energy surface. mdpi.com For this compound, the orientation of the carboxylic acid and dimethylamino groups relative to the pyridine ring would be similarly analyzed. The stability of these conformers is governed by a delicate balance of steric hindrance and electronic effects, such as intramolecular hydrogen bonding, which can significantly influence the preferred geometry. mdpi.comnih.gov For instance, in mefenamic acid, the conformation is stabilized by an intramolecular hydrogen bond, and different conformers are present in its various polymorphic forms. mdpi.com
In Silico Studies for Biological Activity Prediction
In silico methods have become indispensable in drug discovery for the early prediction of a compound's biological activity and pharmacokinetic properties, significantly reducing the time and cost of research. nih.gov These computational tools use a molecule's structure to forecast its interactions with biological targets and its fate within an organism.
Protein-Ligand Docking Studies
Protein-ligand docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a specific protein target. youtube.com This method is crucial for understanding the molecular basis of a drug's mechanism of action and for structure-based drug design. The process involves placing the ligand, this compound, into the binding site of a target protein and using a scoring function to estimate the binding affinity, typically reported in kcal/mol. youtube.comnih.gov A lower binding energy score indicates a more stable and favorable interaction. nih.gov
While specific docking studies for this compound are not widely published, studies on structurally similar isonicotinic acid derivatives provide a blueprint for such an analysis. For example, a study involving metal complexes of 3-hydroxyisonicotinic acid performed molecular docking against cancer-related proteins like KSHV thymidylate synthase (PDB ID: 5H38) and the KRIT1/Rap1 GTPase complex (PDB ID: 4hdq) to evaluate their anti-proliferative potential. researchgate.net The results revealed binding energies and specific interactions, such as hydrogen bonds with key amino acid residues in the protein's active site. researchgate.net
A hypothetical docking study of this compound would involve:
Preparation of Receptor and Ligand : Obtaining the 3D structures of the target protein and the ligand. The protein structure is typically sourced from the Protein Data Bank (PDB), while the ligand's structure is generated and optimized computationally. youtube.comyoutube.com
Defining the Binding Site : Identifying the active or allosteric site on the protein where the ligand is expected to bind.
Docking Simulation : Using software like AutoDock Vina, the program explores various conformations of the ligand within the binding site. youtube.comyoutube.com
Analysis of Results : The output provides several possible binding poses ranked by their binding affinity scores. The best poses are analyzed to identify key interactions like hydrogen bonds and hydrophobic interactions. nih.gov
Such studies could elucidate the potential of this compound as an inhibitor for various enzymes or a ligand for different receptors.
Prediction of Pharmacokinetic Properties
The success of a drug candidate heavily depends on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.gov In silico tools can predict these properties from a molecule's structure, helping to identify and filter out compounds with undesirable pharmacokinetic characteristics at an early stage. srce.hrsciensage.info Various web-based platforms like SwissADME and admetSAR are commonly used for these predictions. mdpi.com
For this compound, a typical in silico ADMET evaluation would predict several key parameters:
Table 1: Predicted Physicochemical and Pharmacokinetic Properties for this compound This table is illustrative, showing typical parameters evaluated. The values for this compound are computed predictions from publicly available databases or models.
| Property | Predicted Value/Classification | Importance in Pharmacokinetics |
|---|---|---|
| Molecular Weight | 166.18 g/mol nih.gov | Influences absorption and distribution; typically <500 for oral drugs. |
| LogP (Lipophilicity) | 0.8 nih.gov | Affects solubility, permeability, and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | 53.4 Ų nih.gov | Predicts cell permeability; typically <140 Ų for good absorption. |
| Water Solubility | Good | Crucial for absorption and formulation. |
| Intestinal Absorption | High | Predicts the percentage of drug absorbed from the gut. mdpi.com |
| Blood-Brain Barrier (BBB) Permeation | Yes/No | Indicates if the compound can enter the central nervous system. |
| CYP450 Inhibition | Inhibitor/Non-inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions. mdpi.com |
| Drug-Likeness (e.g., Lipinski's Rule of Five) | Pass/Fail | Assesses if the compound has properties suitable for an oral drug. |
These predictions help build a comprehensive profile of the compound's likely behavior in the body, guiding its potential therapeutic use and highlighting possible liabilities. researchgate.net
Development of New Computational Methodologies
The accuracy and efficiency of computational predictions rely on the underlying theoretical models. Ongoing research focuses on developing more robust and faster computational methodologies to handle complex chemical systems.
Long-Range Corrected Density Functional Theory (LC-DFT)
Density Functional Theory (DFT) is a workhorse of quantum chemistry, but standard DFT functionals often struggle with describing long-range interactions, which are critical for charge-transfer processes and non-covalent interactions. Long-range corrected (LC) DFT functionals address this deficiency by splitting the electron-electron interaction into short-range and long-range components. The short-range part is treated by a standard DFT exchange functional, while the long-range part is described by the exact Hartree-Fock exchange. This hybrid approach provides a more accurate description of electronic properties, especially for systems where charge separation is important. nih.gov
For a molecule like this compound, which contains both electron-donating (dimethylamino) and electron-withdrawing (carboxylic acid and pyridine ring nitrogen) groups, LC-DFT would be particularly valuable for accurately calculating properties like excitation energies and charge-transfer characteristics.
Hybrid DFT Approaches and Computational Efficiency
Hybrid DFT functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have become a standard for achieving high accuracy in molecular calculations. nih.gov A study on isonicotinic acid derivatives used the B3LYP hybrid functional to optimize molecular geometries and calculate electronic properties. researchgate.net
However, the inclusion of exact exchange significantly increases the computational cost, limiting the size of systems that can be studied. A major challenge is making these accurate calculations feasible for large molecules and complex systems. Recent advancements focus on algorithmic improvements and efficient parallelization to accelerate hybrid DFT calculations, enabling simulations of systems with thousands of atoms without compromising accuracy. youtube.com These developments are crucial for studying the interaction of molecules like this compound within complex biological environments, such as an entire protein or a lipid membrane.
Q & A
Q. What guidelines ensure ethical reporting of negative or inconclusive results in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
